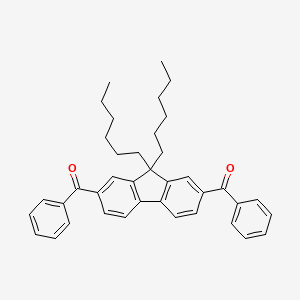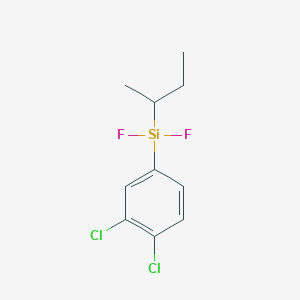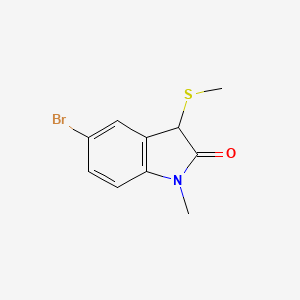![molecular formula C17H19N3O5 B12618675 N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide CAS No. 919772-50-2](/img/structure/B12618675.png)
N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminoethyl group, a methoxy group, and a nitrophenyl group attached to a benzamide core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The methoxy and nitrophenyl groups are then added via electrophilic aromatic substitution reactions. The reaction conditions often require the use of solvents like chloroform or methanol and may involve catalysts to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
化学反应分析
Types of Reactions
N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitrobenzamide derivatives, while reduction can produce aminobenzamide derivatives.
科学研究应用
N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds with active sites, while the methoxy and nitrophenyl groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target molecules and influence various biological pathways .
相似化合物的比较
Similar Compounds
N-(2-Aminoethyl)benzamide: Lacks the methoxy and nitrophenyl groups, resulting in different chemical properties and reactivity.
N-(2-Aminoethyl)-3-methoxybenzamide: Similar structure but without the nitrophenyl group, leading to different biological activities.
N-(2-Aminoethyl)-4-nitrobenzamide: Contains the nitrophenyl group but lacks the methoxy group, affecting its chemical behavior and applications.
Uniqueness
N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
919772-50-2 |
|---|---|
分子式 |
C17H19N3O5 |
分子量 |
345.3 g/mol |
IUPAC 名称 |
N-(2-aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide |
InChI |
InChI=1S/C17H19N3O5/c1-24-16-10-14(5-6-15(16)17(21)19-8-7-18)25-11-12-3-2-4-13(9-12)20(22)23/h2-6,9-10H,7-8,11,18H2,1H3,(H,19,21) |
InChI 键 |
WVGZYBYJLZUCRO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)OCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12618598.png)
![5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine](/img/structure/B12618601.png)

![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B12618621.png)


![{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12618629.png)

![(3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B12618637.png)
![4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B12618638.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile](/img/structure/B12618642.png)

![4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile](/img/structure/B12618667.png)
![3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B12618683.png)
